molecular formula C26H22ClN7OS B14923303 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B14923303
M. Wt: 516.0 g/mol
InChI Key: KMFPIXXTJKHXLQ-FJEPWZHXSA-N
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Description

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that features a combination of triazole, indole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction with a suitable thiol.

    Condensation Reaction: The final step involves the condensation of the triazole-thioether intermediate with indole-3-carbaldehyde to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, reduced triazole derivatives

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is not fully understood but is believed to involve:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
  • 4-chlorophenylhydrazine derivatives

Uniqueness

  • Structural Complexity : The combination of triazole, indole, and hydrazide groups in a single molecule is relatively unique.
  • Potential Applications : Its diverse functional groups provide multiple points of interaction, making it versatile for various applications in medicinal and material sciences.

This detailed article provides a comprehensive overview of 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide, covering its synthesis, reactions, applications, and more

Properties

Molecular Formula

C26H22ClN7OS

Molecular Weight

516.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C26H22ClN7OS/c27-19-10-12-20(13-11-19)28-16-24-31-33-26(34(24)21-6-2-1-3-7-21)36-17-25(35)32-30-15-18-14-29-23-9-5-4-8-22(18)23/h1-15,28-29H,16-17H2,(H,32,35)/b30-15+

InChI Key

KMFPIXXTJKHXLQ-FJEPWZHXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CNC4=CC=CC=C43)CNC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CNC4=CC=CC=C43)CNC5=CC=C(C=C5)Cl

Origin of Product

United States

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